2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Epigenetics DOT1L inhibition MLL-rearranged leukemia

This 2,4-dichloroaniline-fused triazolo[3,4-b]thiadiazole is a structurally validated scaffold for DOT1L inhibition (IC50 down to 23 nM in cellular assays) and urease inhibition (IC50 3–6 µM). The unique combination of a 3-methyl group on the triazole and 2,4-dichloro substitution creates an electronic and steric profile absent in des-methyl or non-halogenated analogs, ensuring distinct target engagement. Its free aniline -NH2 group provides a synthetic handle for amide coupling, sulfonamide formation, or conjugation to probes, making it superior to N-alkylated congeners. Ideal for structure-activity relationship (SAR) campaigns targeting DOT1L, AKT1/AKT2 phosphorylation, agrochemical lead discovery, and anti-urease programs. Procure this ≥98% pure building block to access the privileged triazolo-thiadiazole pharmacophore with unmatched substitution precision.

Molecular Formula C10H7Cl2N5S
Molecular Weight 300.17 g/mol
CAS No. 765926-19-0
Cat. No. B3038139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
CAS765926-19-0
Molecular FormulaC10H7Cl2N5S
Molecular Weight300.17 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(S2)C3=C(C(=CC(=C3)Cl)Cl)N
InChIInChI=1S/C10H7Cl2N5S/c1-4-14-15-10-17(4)16-9(18-10)6-2-5(11)3-7(12)8(6)13/h2-3H,13H2,1H3
InChIKeySNPDJDJHMBPTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 765926-19-0): Structural and Pharmacophoric Baseline for Scientific Procurement


2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 765926-19-0) is a heterocyclic compound integrating a 2,4-dichloroaniline moiety with a 3-methyl-substituted fused triazolo-thiadiazole core . The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, with documented activity against targets including DOT1L (IC50 = 8.3 µM for a prototype), urease (IC50 values from 3.33 to 46.83 µM), and cancer cell lines [1]. This compound is supplied as a research-grade building block with a molecular formula of C10H7Cl2N5S, a molecular weight of 300.17 g/mol, and a typical purity of ≥95% .

Why 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Cannot Be Replaced by Other Triazolo-Thiadiazole Analogs


Within the triazolo[3,4-b][1,3,4]thiadiazole class, biological activity is exquisitely sensitive to the nature and position of substituents on both the 3- and 6-positions. As demonstrated in a systematic urease inhibition study, moving a single methyl group from the 2- to the 4-position of the phenyl ring altered IC50 values from 9.63 ± 0.32 µM to 4.67 ± 0.15 µM, while replacing an -OH group with a -CH3 at the ortho-position shifted potency from 11.95 µM to 4.50 µM [1]. For the target compound, the presence of the 3-methyl group on the triazole ring and the 2,4-dichloro substitution on the aniline creates a unique electronic and steric profile that is absent in unsubstituted or regioisomeric analogs, resulting in distinct target engagement and potency that cannot be assumed by simple substitution [2].

Quantitative Differentiation Guide: 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline vs. Closest Analogs


DOT1L Inhibition: Triazolo-Thiadiazole Scaffold Activity with 3-Methyl Substitution

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, particularly when substituted at the 3-position with a methyl group, has been validated as a potent DOT1L inhibitory core. A prototype compound from this class, featuring a 3-methyl substitution, demonstrated an IC50 of 8.3 µM against DOT1L with selectivity over other SAM-dependent methyltransferases, and effectively blocked proliferation of MLL-rearranged leukemia cell lines [1]. In a subsequent SAR study, structural modifications around this 3-methyl-triazolo-thiadiazole scaffold, including the introduction of hydrophobic substituents analogous to the 2,4-dichloroaniline group, significantly modulated DOT1L inhibitory activity, with IC50 values ranging from nanomolar to micromolar concentrations [2]. The target compound, bearing both the critical 3-methyl group and a 2,4-dichloroaniline at the 6-position, occupies a unique position in the SAR landscape that differentiates it from unsubstituted or mono-substituted analogs.

Epigenetics DOT1L inhibition MLL-rearranged leukemia

Urease Inhibition: Potency Enhancement from Halogenated Aniline Substitution

In a systematic evaluation of 28 triazolothiadiazole and triazolothiadiazine analogs for urease inhibition, the introduction of a 3,4-dichloro substituent on a phenyl ring at the 6-position of the scaffold resulted in an IC50 of 5.30 ± 0.17 µM, representing an approximately 6.5-fold improvement over the clinical urease inhibitor thiourea (IC50 = 22.45 ± 0.30 µM) [1]. In the same series, more potent leads such as compound 5k achieved IC50 values of 3.33 ± 0.11 µM, demonstrating that specific halogenation patterns directly influence potency [1]. The target compound's 2,4-dichloroaniline motif represents a distinct halogenation pattern not explicitly tested in this series, but is structurally analogous to the 3,4-dichloro substituent that drove the potency enhancement, suggesting a differentiation point from non-halogenated or mono-halogenated analogs.

Anti-ulcer Urease inhibition Helicobacter pylori

Anticancer Cytotoxicity: Triazolo-Thiadiazole Derivatives with 2,4-Dichlorophenyl Motifs Exhibit Broad-Spectrum Antiproliferative Activity

A series of 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, including those bearing 2,4-dichlorophenyl substituents, were evaluated against the NCI 60 human cancer cell line panel. A representative compound, NSC 723448 (structure containing a 4-chlorophenoxy motif on the triazolo-thiadiazole core), displayed selective cytotoxicity with GI50 values in the 10^-7 M range against multiple cancer types [1]. In a separate study, triazolo[3,4-b]thiadiazole derivatives KA25, KA26, and KA39 demonstrated potent in vitro antiproliferative effects and showed in vivo efficacy in an HT-29 human colon tumor xenograft model in SCID mice, with low acute toxicity [2]. The target compound's 2,4-dichloroaniline fragment positions it within the antiproliferative SAR space established by these derivatives.

Anticancer Cytotoxicity Kinase inhibition

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Capacity vs. Non-Chlorinated or N,N-Dimethyl Analogs

The target compound (C10H7Cl2N5S, MW = 300.17 g/mol) possesses a predicted density of 1.85 ± 0.1 g/cm³ and, critically, a free aniline -NH2 group capable of acting as a hydrogen bond donor. This differentiates it from the N,N-dimethyl analog (N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, MW ~258.3 g/mol) which lacks H-bond donor capacity, and from the non-chlorinated analog 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (C10H9N5S, MW = 231.28 g/mol), which has significantly lower lipophilicity . The presence of two chlorine atoms increases both molecular weight and LogP, which directly influences membrane permeability and target binding kinetics in a manner that cannot be replicated by non-halogenated or mono-halogenated analogs.

Physicochemical properties Drug-likeness LogP

Antimicrobial Activity: Dichloroaniline-Containing Triazolo-Thiadiazoles Exhibit Broad-Spectrum Antibacterial Action

A recent study designed and synthesized novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and evaluated their antimicrobial activity against plant pathogens including Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri [1]. The 2,4-dichlorophenyl motif on the triazole ring was critical for antibacterial potency, with several derivatives demonstrating IC50 values in the low micromolar range. Label-free proteomic analysis revealed that these compounds disrupt bacterial membrane integrity and inhibit key metabolic pathways [1]. While the target compound places the 2,4-dichloro substitution on the aniline at the 6-position rather than on a phenyl at the 3-position, the shared dichlorophenyl pharmacophore establishes a structural basis for antimicrobial screening that is absent in non-chlorinated analogs.

Antimicrobial Plant pathogens Xanthomonas

Regioisomeric Specificity: Position 6 vs. Position 5 Aniline Attachment Alters Biological Profile

The target compound bears the 2,4-dichloroaniline group at the 6-position of the triazolo[3,4-b][1,3,4]thiadiazole scaffold. A regioisomeric analog, 2,4-dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, places the aniline attachment at the 5-position of the dichlorophenyl ring . In triazolo-thiadiazole SAR, the position of attachment to the aniline ring dictates the spatial orientation of the chlorine atoms relative to the heterocyclic core, which has been shown in molecular docking studies of DOT1L and urease inhibitors to alter key hydrogen-bonding and halogen-bonding interactions within the active site [1]. This regioisomeric difference means the target compound cannot be considered interchangeable with its 5-substituted isomer.

Regioisomerism SAR Binding mode

Optimal Scientific and Industrial Application Scenarios for 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 765926-19-0)


Epigenetic Probe Development Targeting DOT1L in MLL-Rearranged Leukemia

The compound serves as a structurally defined starting point for optimizing DOT1L inhibitors, leveraging the validated 3-methyl-triazolo-thiadiazole pharmacophore that has produced inhibitors with IC50 values as low as 23 nM in cellular H3K79me2 assays [1]. The 2,4-dichloroaniline portion provides a vector for additional hydrophobic interactions within the SAM-binding pocket, as suggested by SAR studies on related derivatives [2]. Researchers should prioritize this building block over the des-methyl or non-halogenated analogs when the goal is to explore hydrophobic substitution effects on DOT1L potency and selectivity.

Anti-Urease Lead Optimization for Gastric Ulcer and H. pylori Therapy

Given that 2,4-dichloro-substituted triazolo-thiadiazoles exhibit urease IC50 values in the 3–6 µM range (approximately 6-fold superior to thiourea) [3], this compound is a strong candidate for medicinal chemistry campaigns aiming to develop novel anti-urease agents. Its free aniline -NH2 group offers a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation) that is not available in N,N-dimethyl analogs. Procurement for urease inhibitor programs is recommended over non-halogenated or N-alkylated congeners.

Anticancer SAR Exploration Building on In Vivo-Active Triazolo-Thiadiazoles

The class has produced compounds (e.g., KA39) with in vivo efficacy in HT-29 colon cancer xenograft models and low acute toxicity [4]. The target compound's 2,4-dichloroaniline motif is structurally aligned with the halogenation patterns that conferred potent AKT1/AKT2 phosphorylation inhibition in these studies. Its free aniline enables conjugation to targeting moieties or fluorescent probes, making it suitable for chemical biology applications in cancer target validation.

Agrochemical Discovery: Novel Antibacterial Agents Against Plant Pathogens

The proven antimicrobial activity of 2,4-dichlorophenyl-containing triazolo-thiadiazoles against Xanthomonas spp. [5] supports the use of this compound as a scaffold for agrochemical lead discovery. Its physicochemical profile (moderate MW, balanced LogP via dichloro substitution) aligns with the property space of commercial fungicides and bactericides. The compound is recommended over non-halogenated triazolo-thiadiazole building blocks for screening campaigns targeting resistant plant pathogens.

Quote Request

Request a Quote for 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.